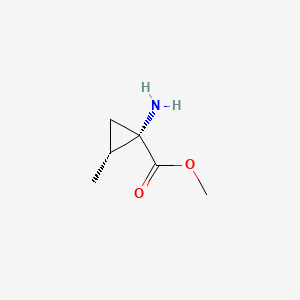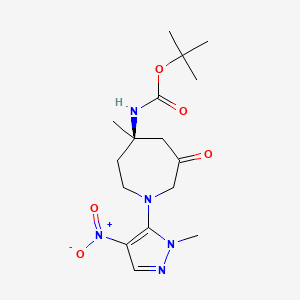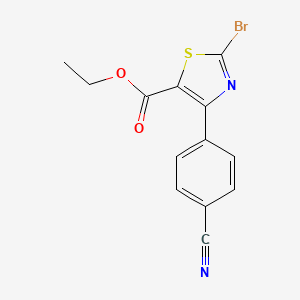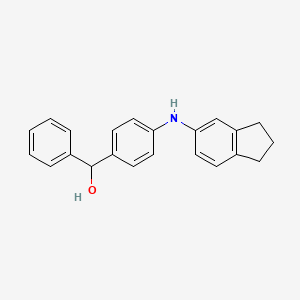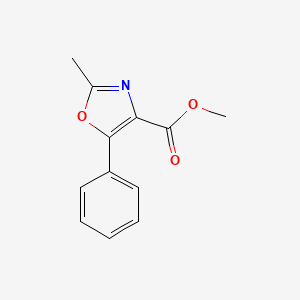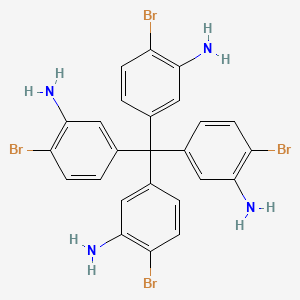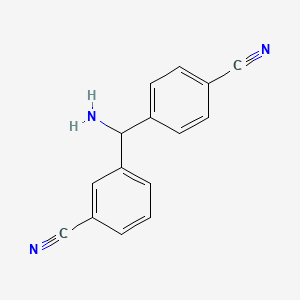![molecular formula C12H20BrNO2 B13087713 tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a bromomethyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the bromomethyl group: The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Alcohol derivatives from the reduction of the ester group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules due to its reactive bromomethyl group.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes due to its ability to undergo various chemical modifications.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agrochemicals: It can be used in the development of new agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 5-norbornene-2-carboxylate
Comparison:
- Structural Differences: While tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate contains a bromomethyl group, similar compounds may have different substituents, leading to variations in reactivity and applications.
- Reactivity: The presence of the bromomethyl group in this compound makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Applications: The unique structure of this compound allows for specific applications in drug development and material science that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C12H20BrNO2 |
|---|---|
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3 |
Clave InChI |
XOPLNGPCBYYTLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC1CC2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


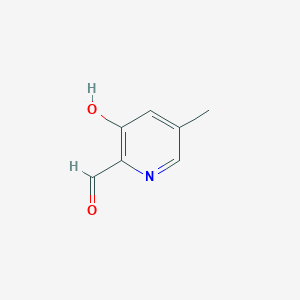
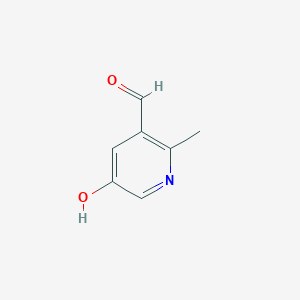

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
